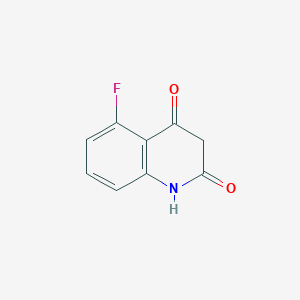
5-Fluoroquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoroquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 5-position and two keto groups at the 2 and 4 positions of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Material: The synthesis often begins with 5-fluoroaniline.
Cyclization: The 5-fluoroaniline undergoes cyclization with diethyl malonate in the presence of a strong base such as sodium ethoxide to form the quinoline ring.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto groups at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
5-Fluoroquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyquinolines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学研究应用
5-Fluoroquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Fluoroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: Inhibits these enzymes, leading to the disruption of DNA replication and transcription in bacteria.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Quinoline-2,4(1H,3H)-dione: Lacks the fluorine atom at the 5-position.
5-Chloroquinoline-2,4(1H,3H)-dione: Contains a chlorine atom instead of fluorine.
5-Bromoquinoline-2,4(1H,3H)-dione: Contains a bromine atom instead of fluorine.
Uniqueness
5-Fluoroquinoline-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or differently halogenated counterparts. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
属性
分子式 |
C9H6FNO2 |
|---|---|
分子量 |
179.15 g/mol |
IUPAC 名称 |
5-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H6FNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13) |
InChI 键 |
IUOZQHRRHANBHZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(C=CC=C2F)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


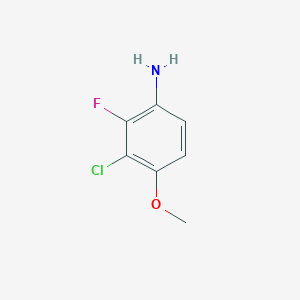

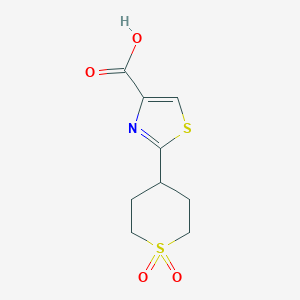
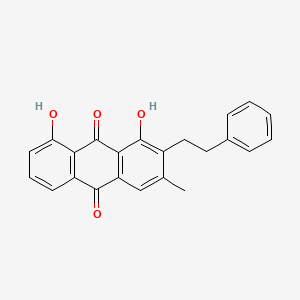
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)

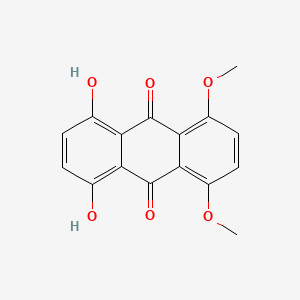

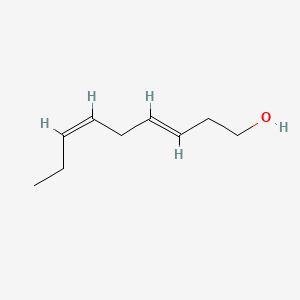

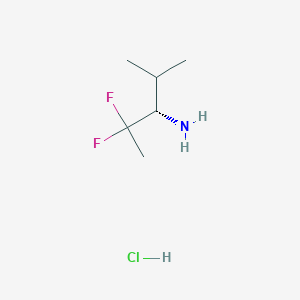
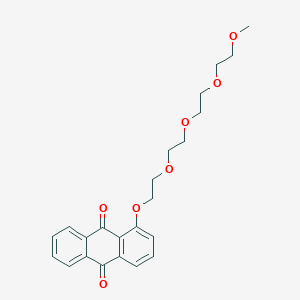
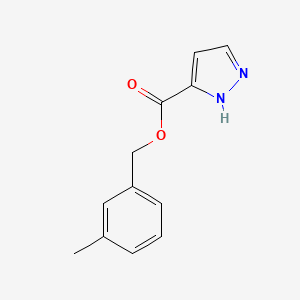
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
